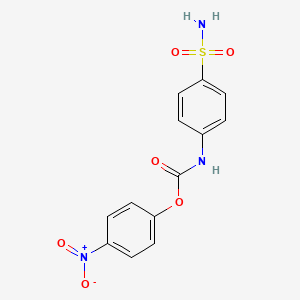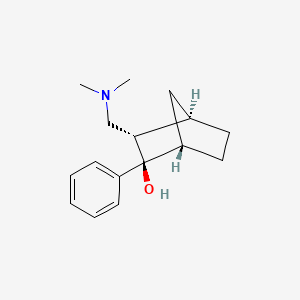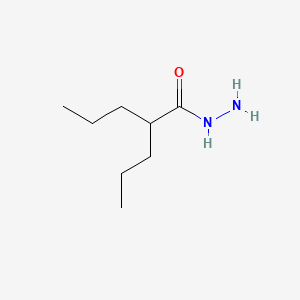![molecular formula C12H16O B14698876 Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- CAS No. 22089-60-7](/img/structure/B14698876.png)
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- is an organic compound with the molecular formula C11H14O. It is also known by other names such as 2-Butene, 3-methyl-1-phenyl- and (3-Methyl-2-butenyl)benzene . This compound is characterized by the presence of a benzene ring substituted with a (3-methyl-2-butenyl)oxy group, making it a unique aromatic ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- typically involves the reaction of benzene with (3-methyl-2-butenyl) alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of the alcohol reacts with the benzene ring to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar etherification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the double bonds in the (3-methyl-2-butenyl) group to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products
Oxidation: Phenols and quinones.
Reduction: Saturated ethers.
Substitution: Halogenated and sulfonated benzene derivatives.
Scientific Research Applications
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The (3-methyl-2-butenyl)oxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzene ring can undergo electrophilic aromatic substitution, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-2-butenyl)benzene
- 1-(3-Methyl-2-butenoxy)-4-(1-propenyl)benzene
- (3-Methyl-3-butenyl)benzene
Uniqueness
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
22089-60-7 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methylbut-2-enoxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
ZVASGJZYKNLXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


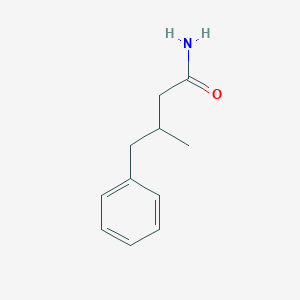
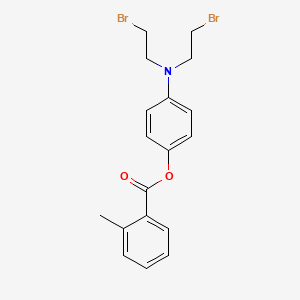

![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
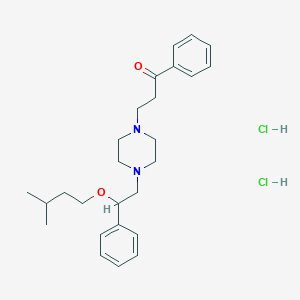
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
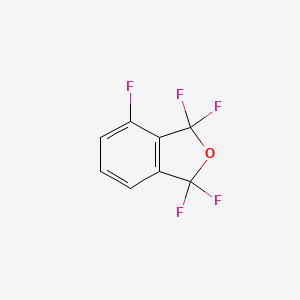

![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
